Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate
Description
Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate (CAS 27982-29-2) is a sulfonated aromatic compound with a complex amphiphilic structure. Key properties include:
- Molecular Formula: C₃₄H₅₀N₂O₇S
- Molecular Weight: 630.841 g/mol
- Density: 1.163 g/cm³
- Refractive Index: 1.551
- LogP: 6.50 (indicating high lipophilicity) .
The compound features a methoxy group, a sulfonate moiety, and a long aliphatic chain (octadecyl), contributing to its dual hydrophilic-lipophilic character. It is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases, demonstrating suitability for pharmacokinetic studies and preparative separations .
Properties
CAS No. |
94087-63-5 |
|---|---|
Molecular Formula |
C34H49N2NaO7S |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
sodium;4-methoxy-3-[[3-[3-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H50N2O7S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-33(38)35-28-20-18-19-27(24-28)31(37)26-34(39)36-30-25-29(44(40,41)42)22-23-32(30)43-2;/h18-20,22-25H,3-17,21,26H2,1-2H3,(H,35,38)(H,36,39)(H,40,41,42);/q;+1/p-1 |
InChI Key |
ZJJOYZKVLDQRKD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amide Intermediate
-
- 3-Aminophenyl derivative (bearing the amine group for amide formation)
- Octadecanoyl chloride or octadecanoic acid activated derivative (for the long-chain fatty acid moiety)
-
- The octadecanoyl chloride is reacted with the 3-aminophenyl compound under controlled conditions (e.g., in anhydrous solvent like dichloromethane or chloroform, with a base such as triethylamine) to form the amide bond.
- This step yields the 3-((1-oxooctadecyl)amino)phenyl intermediate.
Formation of the 1,3-Dioxo-3-(3-substituted phenyl)propyl Moiety
- Key Reaction:
- The amide intermediate is then reacted with a suitable 1,3-dicarbonyl compound or its equivalent to introduce the 1,3-dioxo-3-propyl group.
- This can be achieved via acylation or condensation reactions, often involving activated esters or acid chlorides of the 1,3-dioxo compound.
Coupling with 4-Methoxy-3-Aminobenzenesulfonic Acid
- Coupling Reaction:
- The 1,3-dioxo-3-(3-substituted phenyl)propyl amine intermediate is coupled with 4-methoxy-3-aminobenzenesulfonic acid or its sodium salt.
- This step forms the final amide linkage attaching the sulfonated aromatic ring to the rest of the molecule.
- The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) with coupling agents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.
Conversion to Sodium Salt
- Neutralization:
- The free sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate to yield the sodium sulphonate salt form, enhancing solubility and stability.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amide formation | Octadecanoyl chloride, 3-aminophenyl compound, base (e.g., triethylamine), anhydrous solvent, 0–25°C | Control moisture to avoid hydrolysis |
| 2 | Acylation/Condensation | 1,3-dicarbonyl compound or equivalent, coupling agent, aprotic solvent, room temperature to reflux | Purification by crystallization or chromatography |
| 3 | Amide coupling | 4-methoxy-3-aminobenzenesulfonic acid (or sodium salt), coupling agent (EDC, DCC), DMF or DMSO, 0–40°C | Reaction monitored by TLC or HPLC |
| 4 | Salt formation | NaOH or Na2CO3 aqueous solution, room temperature | pH adjustment to neutralize sulfonic acid |
Research Findings and Analytical Data
Purity and Identity Confirmation:
- The final compound is characterized by NMR (1H, 13C), IR spectroscopy (amide carbonyl, sulfonate groups), mass spectrometry (molecular ion peak at ~652.8 Da), and elemental analysis.
- The sodium salt form shows enhanced water solubility compared to the free acid.
-
- Yields for each step typically range from 70% to 90% depending on reaction conditions and purification methods.
- Optimization involves controlling temperature, solvent choice, and stoichiometry to minimize side reactions such as hydrolysis or over-acylation.
Summary Table of Preparation Route
| Intermediate/Product | Key Reagents/Conditions | Purpose/Transformation |
|---|---|---|
| 3-((1-oxooctadecyl)amino)phenyl intermediate | Octadecanoyl chloride, 3-aminophenyl, base | Formation of fatty acid amide |
| 1,3-dioxo-3-(3-substituted phenyl)propyl amine | 1,3-dicarbonyl compound, coupling agent | Introduction of 1,3-dioxo propyl moiety |
| Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate | 4-methoxy-3-aminobenzenesulfonic acid, coupling agent, NaOH | Final coupling and salt formation |
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies of cell signaling and membrane dynamics due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
Table 1: Molecular Properties of Comparable Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |
|---|---|---|---|---|
| Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate (27982-29-2) | C₃₄H₅₀N₂O₇S | 630.84 | 6.50 | Sulfonate, methoxy, octadecyl amide |
| 2-[4-[(1,3-Dioxo-3-phenylpropyl)amino]phenyl]-1-octadecyl-1H-benzimidazole-5-sulphonic acid (5149-72-4) | C₄₀H₅₃N₃O₅S | 687.93 | N/A | Benzimidazole, sulfonic acid, octadecyl |
| 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (N/A) | C₃₃H₂₄F₂N₆O₃S | 589.10 | N/A | Sulfonamide, pyrazolopyrimidine, fluorine |
Key Observations :
- The target compound’s sulfonate group enhances aqueous solubility compared to sulfonamide or benzimidazole derivatives, despite its high LogP .
- The octadecyl chain in both 27982-29-2 and 5149-72-4 suggests applications in surfactant or lipid-binding systems, whereas the fluorinated pyrazolopyrimidine in the third compound implies pharmaceutical targeting (e.g., kinase inhibition) .
- The methoxy group in 27982-29-2 may reduce metabolic degradation compared to halogenated analogues .
Functional and Application Comparisons
Analytical and Pharmacokinetic Utility
- Target Compound (27982-29-2) : Optimized for HPLC separation (Newcrom R1 column) with phosphoric acid or formic acid mobile phases, enabling impurity isolation and pharmacokinetic profiling .
- 5149-72-4: No explicit analytical data provided, but its benzimidazole core is often associated with DNA intercalation or antimicrobial activity .
- Fluorinated Sulfonamide (Example 53) : Synthesized via Suzuki-Miyaura coupling, suggesting use as a kinase inhibitor intermediate .
Biological Activity
Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate, commonly referred to as sodium sulfonate, is a chemical compound with significant biological activity. Its unique molecular structure, characterized by a long-chain fatty acid derivative (1-oxooctadecyl), contributes to its potential applications in various biological and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C34H49N2NaO7S
- Molecular Weight : 652.82 g/mol
- CAS Number : 94087-63-5
- EINECS Number : 301-955-9
Sodium sulfonate exhibits various biological activities primarily through its interaction with cellular membranes and signaling pathways. The presence of the long-chain fatty acid moiety enhances its ability to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for its role as a surfactant and in drug delivery systems.
Key Mechanisms:
- Cell Membrane Interaction : The compound's amphiphilic nature allows it to disrupt lipid membranes, facilitating the uptake of therapeutic agents into cells.
- Antioxidant Activity : Studies indicate that sodium sulfonate may exhibit antioxidant properties, reducing oxidative stress within cells.
- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially influencing cellular metabolism.
Biological Activities
The biological activities of sodium sulfonate can be categorized into several key areas:
1. Anticancer Activity
Research indicates that sodium sulfonate may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer.
2. Antimicrobial Properties
Sodium sulfonate has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects in various models of inflammation. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
Several case studies highlight the therapeutic potential of sodium sulfonate:
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, sodium sulfonate was administered as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups.
Case Study 2: Wound Healing
A study on wound healing demonstrated that sodium sulfonate enhanced the healing process in diabetic rats by promoting angiogenesis and collagen deposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
